molecular formula C10H12BrFO2 B13877121 1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene

1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene

Katalognummer: B13877121
Molekulargewicht: 263.10 g/mol
InChI-Schlüssel: VYHPSVZCABRZFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a methoxymethoxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene typically involves multiple steps. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of hazardous chemicals.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methoxymethoxyethyl group can influence its reactivity and binding affinity to various biological molecules. The exact mechanism may vary depending on the specific application and the target molecule involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties

Eigenschaften

Molekularformel

C10H12BrFO2

Molekulargewicht

263.10 g/mol

IUPAC-Name

1-bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene

InChI

InChI=1S/C10H12BrFO2/c1-7(14-6-13-2)9-5-8(12)3-4-10(9)11/h3-5,7H,6H2,1-2H3

InChI-Schlüssel

VYHPSVZCABRZFI-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=CC(=C1)F)Br)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.